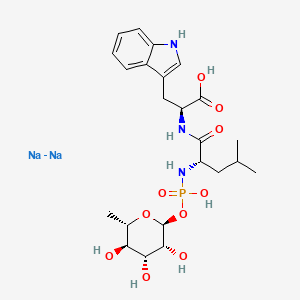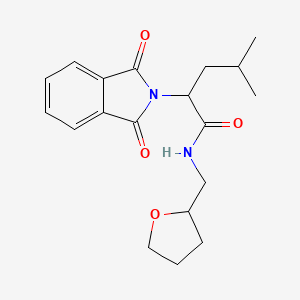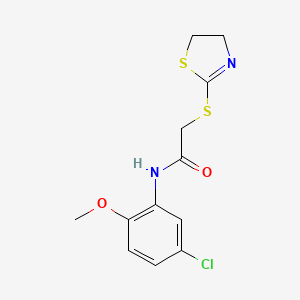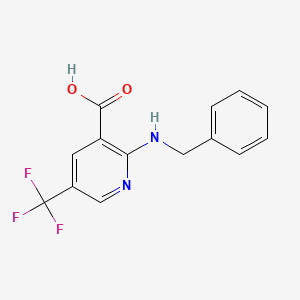![molecular formula C21H19BrN2O2 B12462436 5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12462436.png)
5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound features a furan ring substituted with a 4-bromophenyl group and a pyrrolidin-1-yl phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The carboxylic acid group on the furan ring is converted to the corresponding amide by reacting with 2-(pyrrolidin-1-yl)aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring and the amide group can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-bromophenyl)furan-2-carboxamide
- N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide
- 5-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide
Uniqueness
5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide is unique due to the presence of both the bromophenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups can lead to unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H19BrN2O2 |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H19BrN2O2/c22-16-9-7-15(8-10-16)19-11-12-20(26-19)21(25)23-17-5-1-2-6-18(17)24-13-3-4-14-24/h1-2,5-12H,3-4,13-14H2,(H,23,25) |
Clé InChI |
YYXIEOPKWXDDHN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(phenylcarbamothioyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12462361.png)
![N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462369.png)

![N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide](/img/structure/B12462371.png)
![1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12462374.png)

![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12462383.png)
![Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12462388.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12462394.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12462408.png)



![4,4'-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12462435.png)
